4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2,6-bis(1,1,2,2,2-pentafluoroethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F10NO5/c11-7(12,13)9(17,18)25-4-1-3(21(23)24)2-5(6(4)22)26-10(19,20)8(14,15)16/h1-2,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOKUSPOZQDNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(C(F)(F)F)(F)F)O)OC(C(F)(F)F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F10NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization plan for the novel compound, 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol. This molecule, featuring a nitrated phenol core flanked by two sterically demanding and electron-withdrawing pentafluoroethoxy groups, is of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic and steric properties make it a valuable building block for the synthesis of complex molecular architectures with potential applications in drug development and advanced materials. This guide details a plausible two-step synthetic pathway, commencing with the pentafluoroethoxylation of a suitable phenol precursor, followed by a regioselective nitration. Furthermore, a comprehensive analytical workflow for the structural elucidation and purity assessment of the final product is presented, including multinuclear NMR spectroscopy, infrared spectroscopy, and mass spectrometry.
Introduction and Rationale
The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug discovery and materials science to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The pentafluoroethoxy (-OCF₂CF₃) group, in particular, offers a unique combination of steric bulk and strong electron-withdrawing character. 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol presents a trifecta of functionalities: a nucleophilic phenolic hydroxyl group, an electrophilic aromatic ring due to the nitro group, and two robust pentafluoroethoxy substituents. This arrangement makes it a versatile intermediate for the synthesis of a diverse range of derivatives.
Given the absence of a documented synthesis for this specific compound in the current literature, this guide proposes a logical and experimentally feasible synthetic approach based on established organic chemistry principles. The subsequent characterization is designed to provide unambiguous structural confirmation and a comprehensive purity profile.
Proposed Synthetic Pathway
A two-step synthetic route is proposed, starting from the readily available 2,6-dibromophenol. The key transformations are the introduction of the two pentafluoroethoxy groups, followed by the regioselective nitration of the resulting diaryl ether.
Overall Reaction Scheme
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol
The introduction of the pentafluoroethoxy group onto a phenolic oxygen can be challenging. A plausible approach is a copper-catalyzed coupling reaction between 2,6-dibromophenol and a suitable source of the pentafluoroethoxy nucleophile. This type of Ullmann-type C-O coupling is a powerful method for the formation of diaryl ethers.[1]
Reaction:
2,6-Dibromophenol + 2 CF₃CF₂-Source --(Cu catalyst, Base)--> 2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol
Detailed Experimental Protocol:
-
Reagent Preparation: To a dry, inert atmosphere glovebox, add 2,6-dibromophenol (1.0 eq), a suitable copper(I) catalyst such as copper(I) iodide (0.2 eq), a ligand such as picolinic acid (0.4 eq), and a base like potassium phosphate (K₃PO₄) (2.5 eq).
-
Solvent Addition: Add anhydrous, degassed dimethyl sulfoxide (DMSO) to the reaction vessel.
-
Addition of Pentafluoroethoxy Source: Introduce a source of the pentafluoroethoxy group, such as pentafluoroethyl iodide (2.5 eq).[2]
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and wash sequentially with aqueous ammonia solution (to remove copper salts), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol.
Step 2: Synthesis of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol
The nitration of phenols bearing two ortho-substituents is expected to proceed with high regioselectivity for the para-position. The electron-withdrawing nature of the pentafluoroethoxy groups will deactivate the aromatic ring, requiring controlled nitrating conditions. The nitration of 2,6-disubstituted phenols, such as 2,6-dichlorophenol, is well-documented and serves as a good model for this reaction.[3][4]
Reaction:
2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol + HNO₃ --(H₂SO₄)--> 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol
Detailed Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol (1.0 eq) in a suitable solvent like dichloromethane or glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extraction: Extract the product with dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol.
Characterization of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol
A thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended.
Physical Properties
| Property | Expected Observation |
| Appearance | Pale yellow crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane), sparingly soluble in non-polar solvents (e.g., hexane), and likely insoluble in water. |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
A singlet for the two equivalent aromatic protons (H-3 and H-5). The chemical shift is anticipated to be downfield due to the electron-withdrawing effects of the nitro and pentafluoroethoxy groups. Based on data for similar compounds like 2,6-dibromo-4-nitrophenol and 2,6-dichloro-4-nitrophenol, this signal is expected in the range of δ 8.2-8.5 ppm.[5][6]
-
A broad singlet for the phenolic proton (-OH), the chemical shift of which will be dependent on concentration and solvent.
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework.
-
C1 (-OH): ~150-155 ppm
-
C2, C6 (-OCF₂CF₃): ~140-145 ppm (showing coupling to fluorine)
-
C3, C5 (Ar-H): ~120-125 ppm
-
C4 (-NO₂): ~145-150 ppm
-
-OCF₂CF₃: ~115-125 ppm (quartet, JC-F)
-
-OCF₂CF₃: ~110-120 ppm (triplet, JC-F)
-
-
¹⁹F NMR: This is a crucial technique to confirm the presence and integrity of the pentafluoroethoxy groups.[7]
-
Two signals are expected for the two non-equivalent fluorine environments in the -OCF₂CF₃ group.
-
-OCF₂-: A triplet around δ -80 to -90 ppm.
-
-CF₃: A triplet around δ -85 to -95 ppm.
-
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3500 (broad) | O-H stretch of the phenol |
| 1580-1610 | Aromatic C=C stretch |
| 1500-1550 (strong) | Asymmetric N-O stretch of NO₂ |
| 1330-1370 (strong) | Symmetric N-O stretch of NO₂ |
| 1100-1300 (strong) | C-F stretches |
| 1000-1200 | C-O ether stretch |
3.2.3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and confirm the molecular formula. The fragmentation pattern can also provide structural information.
-
Expected Molecular Ion ([M-H]⁻ in negative ion mode): C₁₀H₃F₁₀NO₄
-
Calculated Exact Mass: 427.9851
-
Key Fragmentation Pathways: Loss of NO₂, loss of CF₃, and cleavage of the ether linkage are expected fragmentation patterns for nitroaromatic ethers.[5]
Experimental Workflow and Safety
Overall Workflow Diagram
Caption: A comprehensive workflow from synthesis to characterization.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagents:
-
2,6-Dibromophenol: Toxic and corrosive. Avoid inhalation and contact with skin and eyes.
-
Copper(I) iodide: Harmful if swallowed or inhaled.
-
Pentafluoroethyl iodide: Volatile and should be handled with care.
-
Concentrated Nitric and Sulfuric Acids: Highly corrosive and strong oxidizing agents. Handle with extreme caution and add reagents slowly to control exothermic reactions.
-
-
Reactions: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts.
Conclusion
This technical guide outlines a robust and scientifically sound strategy for the synthesis and characterization of the novel compound 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol. The proposed two-step synthesis, leveraging a copper-catalyzed C-O bond formation and a regioselective nitration, provides a clear pathway to this valuable research chemical. The comprehensive characterization plan, employing a suite of modern analytical techniques, will ensure the unambiguous confirmation of its structure and purity. This document serves as a foundational resource for researchers seeking to explore the chemistry and potential applications of this unique fluorinated aromatic compound.
References
-
Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. The Journal of organic chemistry, 75(5), 1791–1794. Available at: [Link]
- Google Patents. (1988). Nitration of phenolic compounds (Patent No. US4723043A).
- Google Patents. (1986). Process for nitration of phenol derivatives (Patent No. IE58428B1).
-
Fluorine notes. (2016). Original method of synthesis of pentafluoroethyl iodide. Available at: [Link]
-
SpectraBase. 2,6-Diiodo-4-nitrophenol - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]
Sources
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- 2. Volume # 6(109), November - December 2016 — "Original method of synthesis of pentafluoroethyl iodide" [notes.fluorine1.ru]
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- 4. researchgate.net [researchgate.net]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition Profile of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol
Abstract
This technical guide provides a comprehensive analysis of the predicted thermal stability and decomposition pathway of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol. As a molecule featuring a combination of an energetically active nitroaromatic system and thermally robust polyfluoroether sidechains, its thermal behavior is of critical interest for safety, handling, and application development. In the absence of direct experimental data for this specific compound, this paper synthesizes information from analogous structures—nitrophenols and polyfluorinated aromatics—to construct a scientifically grounded predictive model of its thermal properties. We present detailed, best-practice protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explaining the causal reasoning behind experimental parameter selection. The guide outlines a proposed multi-stage decomposition mechanism, initiated by the homolysis of the C-NO₂ bond. All quantitative predictions are summarized in tabular format, and key concepts are visualized through diagrams generated using DOT language. This document is intended for researchers, chemists, and safety professionals working with complex energetic or highly functionalized molecules.
Introduction and Scientific Context
The study of thermal stability is a cornerstone of chemical safety and material science. For novel molecules like 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol, understanding the response to thermal stress is paramount before any scale-up or application. This compound's structure is unique, merging three distinct functional motifs onto a single aromatic core:
-
A 4-Nitrophenol System: Nitroaromatic compounds are a well-studied class of energetic materials, known for their exothermic decomposition.[1][2] The nitro group acts as a potent oxidant, while the phenyl ring serves as the fuel, creating a molecule with inherent redox instability.[2]
-
A Phenolic Hydroxyl Group: The -OH group modulates the electronic properties of the aromatic ring and provides a site for hydrogen bonding, which can influence crystal packing and, consequently, melting point and decomposition kinetics.
-
Two Pentafluoroethoxy (-OCF₂CF₃) Groups: The incorporation of fluorine is known to impart significant changes to a molecule's properties, including increased thermal stability, lipophilicity, and metabolic resistance.[3] The strong C-F bond is one of the most stable in organic chemistry.
The juxtaposition of these groups creates a complex interplay of electronic and steric effects that directly govern the molecule's thermal behavior. This guide aims to deconstruct these influences to provide a robust, predictive framework for its stability and decomposition.
Molecular Structure and Predicted Reactivity
The chemical structure of the target compound dictates its intrinsic stability. The arrangement of electron-withdrawing and donating groups on the phenyl ring is critical.
Caption: Molecular structure of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol.
Predicted Initiation Points for Decomposition:
-
C4-NO₂ Bond Homolysis: The carbon-nitro bond is typically the weakest link in nitroaromatic compounds and is the most probable site for initial decomposition.[2] This redox reaction generates highly reactive radical species.
-
Phenolic O-H Bond: While stronger than the C-NO₂ bond, this bond can cleave under high thermal stress.
-
Ether C-O Bonds: The C-O bonds of the pentafluoroethoxy groups are significantly stabilized by the electron-withdrawing fluorine atoms. However, fragmentation of the aromatic ring could lead to their subsequent cleavage. The thermal stability of fluorinated compounds is generally high, but defects or reactive sites can lower the decomposition temperature.[4]
Essential Methodologies for Thermal Analysis
To experimentally determine the thermal profile of a novel compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most crucial and complementary techniques.[5][6]
Thermogravimetric Analysis (TGA)
Principle & Causality: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures, quantifying mass loss, and identifying distinct stages of decomposition.[7]
Experimental Protocol (Self-Validating System):
-
Instrument Calibration: Verify the temperature and mass accuracy of the TGA instrument using certified standards (e.g., Calcium Oxalate for mass loss, certified metals like Indium and Tin for temperature). This ensures the trustworthiness of the data.
-
Atmosphere Selection: Purge the furnace with high-purity nitrogen (99.999%) at a flow rate of 50 mL/min. An inert atmosphere is chosen to study the intrinsic thermal decomposition of the material without interference from oxidative processes.
-
Sample Preparation: Place 3-5 mg of the sample in a platinum or ceramic crucible. A small sample mass minimizes thermal gradients within the sample, ensuring that the measured temperature accurately reflects the sample temperature.[8]
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before analysis.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This heating rate provides a good balance between resolution of thermal events and practical experiment duration.[7]
-
-
Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the peak decomposition temperature (Tₘₐₓ) from the first derivative of the TGA curve (DTG).
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Principle & Causality: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It is essential for identifying melting points (endothermic events) and the energy released during decomposition (exothermic events). For nitro-containing compounds, decomposition is almost always a highly exothermic event, a critical safety parameter.[9]
Experimental Protocol (Self-Validating System):
-
Instrument Calibration: Calibrate the DSC cell for temperature and enthalpy using a certified Indium standard (Melting Point: 156.6 °C, ΔHfus: 28.5 J/g). This step is non-negotiable for generating authoritative and reproducible data.
-
Sample Preparation: Weigh 1-2 mg of the sample into a hermetically sealed aluminum pan. Hermetic sealing contains any volatiles produced prior to energetic decomposition, ensuring accurate measurement of the event.
-
Reference: An empty, hermetically sealed aluminum pan is used as the reference to cancel out the heat capacity of the pans themselves.
-
Thermal Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at 10 °C/min under a nitrogen atmosphere (50 mL/min). The upper temperature limit is chosen to be below the point of catastrophic failure of the aluminum pans.
-
-
Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify the melting point (Tₘ), decomposition onset temperature (Tₒₙₛₑₜ), and integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHₑₓₒ).
Predicted Thermal Profile and Data
Based on analysis of analogous compounds, the following thermal properties are predicted for 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol. The thermal decomposition of 4-nitrophenol typically begins above 200°C.[10][11] The bulky, heavy pentafluoroethoxy groups are expected to increase the onset temperature of decomposition compared to simpler nitrophenols.
Table 1: Predicted Thermal Analysis Data
| Parameter | Technique | Predicted Value | Rationale & Significance |
|---|---|---|---|
| Melting Point (Tₘ) | DSC | 110 - 130 °C | An endothermic event preceding decomposition. The presence of bulky side chains may disrupt crystal packing, leading to a moderate melting point. |
| Onset of Decomposition (Tₒₙₛₑₜ) | TGA / DSC | 220 - 240 °C | The temperature at which significant mass loss and energy release begins. This value is critical for defining the maximum safe handling temperature. |
| Peak Decomposition (Tₘₐₓ) | TGA (DTG) | 245 - 265 °C | The temperature of the maximum rate of mass loss. |
| Enthalpy of Decomposition (ΔHₑₓₒ) | DSC | > 1500 J/g | A large exothermic value is expected due to the nitro group, indicating a significant release of energy and a high hazard potential.[9] |
| Mass Loss (Stage 1) | TGA | ~33% | Predicted to correspond to the loss of the NO₂ group and subsequent initial fragmentation of the aromatic ring. |
| Residual Mass @ 600°C | TGA | < 5% | The compound is expected to decompose almost completely, leaving minimal char residue. |
Proposed Thermal Decomposition Mechanism
The decomposition is predicted to be a multi-step process initiated by the weakest bond.
Caption: Proposed multi-stage thermal decomposition pathway.
-
Initiation: The process begins with the endothermic cleavage of the C-NO₂ bond, forming a stabilized phenoxy radical and a nitrogen dioxide radical (•NO₂). This is the rate-determining step and defines the onset of decomposition.
-
Propagation: The highly reactive radical species undergo a cascade of further reactions. The phenoxy radical can rearrange, leading to the fragmentation of the aromatic ring. This stage is highly exothermic and results in the primary mass loss observed in TGA.
-
Termination/Final Products: The smaller fragments, including the thermally stable pentafluoroethoxy side chains, continue to break down at higher temperatures, ultimately forming stable gaseous products like NOx, CO, CO₂, and potentially hazardous gases like hydrogen fluoride (HF) from the decomposition of the side chains.
Safety, Handling, and Storage Recommendations
The predicted thermal profile necessitates stringent safety protocols:
-
High Hazard Potential: The combination of a nitroaromatic core and a predicted high enthalpy of decomposition suggests the material should be treated as potentially explosive.[2] All handling should be done on a small scale (<1 g) in a well-ventilated fume hood or glovebox.
-
Thermal Limits: Avoid heating the material above 200 °C. The maximum process temperature should always be kept at least 50 °C below the measured onset of decomposition.
-
Ignition Sources: Keep the material away from all potential ignition sources, including static discharge, friction, and impact.
-
Storage: Store in a cool, dark, and well-ventilated area, isolated from incompatible materials, particularly reducing agents.
Conclusion
This guide establishes a predictive framework for the thermal behavior of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol. By synthesizing data from analogous nitrophenol and polyfluorinated structures, we predict a compound with a high energetic potential, exhibiting a sharp, exothermic decomposition beginning at approximately 220-240 °C. The decomposition is likely initiated by the cleavage of the C-NO₂ bond, followed by a complex series of radical reactions. The detailed TGA and DSC protocols provided herein offer a clear, reliable path for the experimental validation of these predictions. Extreme caution is warranted when handling this material due to its inherent energetic nature.
References
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- RSC Publishing. (1961). 4-Nitro-2,6-di-t-butylphenol and its thermal decomposition.
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- PubChem. (n.d.). 2-Nitrophenol | C6H5NO3 | CID 6947.
- Taylor & Francis. (n.d.). 4-nitrophenol – Knowledge and References.
- ChemIQSoc. (2021). Preparation of 4-nitrophenol.
- ResearchGate. (n.d.). Thermal analysis of salts from 4-nitrophenol and aliphatic amines.
- PubChem. (n.d.). 4-Nitrophenol | C6H5NO3 | CID 980.
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- ResearchGate. (n.d.). TGA thermogram of control o-nitrophenol (ONP).
- ResearchGate. (2025, August 6). Degradation of p-nitrophenol by heat and metal ions co-activated persulfate.
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Field Guide to Characterizing Novel Compound Solubility
An In-depth Technical Guide to the Solubility of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol in Organic Solvents
Foreword: Charting the Uncharted Waters of Solubility
In the realm of pharmaceutical and materials science, the introduction of a novel molecule like 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol presents both a challenge and an opportunity. Its unique structure, featuring a nitro group, a phenolic hydroxyl, and two bulky, electron-withdrawing pentafluoroethoxy groups, suggests a complex solubility profile that will be critical to its potential applications. The absence of established public data on this specific molecule means we are not merely reporting known values; we are establishing a robust framework for its characterization.
This guide is structured to lead a researcher through the logical and practical steps of determining the solubility of this, or any, novel compound. We will move from the foundational principles of solubility to a detailed, field-tested experimental protocol, culminating in the effective presentation and interpretation of the acquired data. This is not a simple recitation of facts but a methodological blueprint for generating reliable and reproducible solubility data.
Part 1: Theoretical Underpinnings of Solubility
Before any benchwork commences, a firm grasp of the theoretical principles governing solubility is paramount. The adage "like dissolves like" is a useful starting point, but the intricate interplay of intermolecular forces in a molecule as complex as 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol demands a more nuanced understanding.
The key factors at play include:
-
Polarity and Dipole Moment: The nitro group (-NO₂) is strongly electron-withdrawing and contributes significantly to the molecule's polarity. The phenolic hydroxyl group (-OH) is a hydrogen bond donor and acceptor. Conversely, the two pentafluoroethoxy (-OCH₂CF₂CF₃) groups are highly fluorinated and thus have low polarizability, contributing to a somewhat lipophilic and "fluorophilic" character. The overall molecular polarity will be a vector sum of these competing influences.
-
Hydrogen Bonding: The ability of the phenolic -OH group to act as a hydrogen bond donor is a primary driver of solubility in protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones). The nitro group's oxygen atoms can also act as weak hydrogen bond acceptors.
-
Van der Waals Forces: These non-specific interactions will play a role in the solubility in non-polar solvents. The large, fluorinated chains will have specific interactions with other fluorinated molecules or with hydrocarbons.
-
Solvent Properties: The choice of solvent is critical. Key solvent properties to consider include the dielectric constant (a measure of polarity), hydrogen bond donating/accepting ability, and the presence of specific functional groups.
Logical Framework for Solvent Selection
A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and hydrogen bonding capabilities.
Methodological & Application
Analytical Strategies for the Detection and Quantification of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a comprehensive technical guide detailing proposed analytical methodologies for the detection and quantification of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol. As a novel compound with limited published analytical data, this guide synthesizes established principles from the analysis of structurally related halogenated and nitrophenolic compounds to propose robust and reliable methods using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV and MS detection. The protocols herein are designed to serve as a strong foundation for method development and validation in research, quality control, and environmental monitoring applications.
Introduction and Compound Overview
4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol is a complex aromatic compound characterized by a nitrophenol core and two bulky, electron-withdrawing pentafluoroethoxy groups. The unique combination of a chromophoric nitro group, an acidic phenolic hydroxyl group, and highly fluorinated ether linkages dictates its physicochemical properties and informs the selection of appropriate analytical strategies. The presence of the nitro group suggests strong UV absorbance, making UV-based detection a viable option.[1][2] The fluorinated moieties enhance the compound's electronegativity, which can be leveraged for sensitive detection by techniques like electron capture detection (though MS is more specific) in GC.[3] The phenolic hydroxyl group presents a site for potential derivatization to improve chromatographic behavior, particularly in gas chromatography.[3][4]
The accurate and sensitive quantification of this compound is presumed to be of importance in various fields, including pharmaceutical development, materials science, and environmental analysis, where understanding its presence, concentration, and fate is critical. This guide provides the foundational protocols to achieve these analytical goals.
Recommended Analytical Workflows
Two primary analytical workflows are proposed for the determination of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol: Gas Chromatography-Mass Spectrometry (GC-MS) for high-resolution separation and definitive identification, and High-Performance Liquid Chromatography (HPLC) for direct analysis, which may be preferable for less volatile or thermally labile compounds.
Caption: General analytical workflow for the determination of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and definitive mass-based identification.[4] For phenolic compounds, derivatization of the hydroxyl group is often recommended to reduce peak tailing and improve thermal stability in the GC inlet and column.[3][5] An acetylation derivatization is proposed here due to its effectiveness for halogenated phenols and its ability to produce stable derivatives with characteristic mass spectra.[3][6]
Rationale for Method Design
-
Derivatization: The acidic proton of the phenolic hydroxyl group can interact with active sites in the GC system, leading to poor peak shape. Converting the hydroxyl group to an acetate ester masks this activity, resulting in sharper, more symmetrical peaks. In-situ acetylation is a robust technique with good recoveries for halogenated phenols.[3][6]
-
Column Selection: A low-polarity capillary column, such as a DB-1 or equivalent (100% dimethylpolysiloxane), is a suitable starting point for the separation of the derivatized analyte.[3]
-
Injection Mode: A splitless injection is recommended for trace-level analysis to ensure the maximum transfer of the analyte onto the column.[3]
-
Mass Spectrometry: Electron Ionization (EI) will provide reproducible fragmentation patterns for library matching and structural elucidation. Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity and selectivity in quantitative analysis.[3][6]
Detailed Protocol: GC-MS Analysis
A. Sample Preparation and Derivatization (In-situ Acetylation)
-
Extraction: For aqueous samples, perform a liquid-liquid extraction (LLE) with a suitable solvent like ethyl acetate or dichloromethane. For solid samples, a solvent extraction (e.g., using an accelerated solvent extractor) may be necessary. An alternative for aqueous samples is Solid Phase Extraction (SPE) using a polymeric sorbent.[7][8]
-
Concentrate the extract to a volume of approximately 1 mL.
-
To the 1 mL extract, add 100 µL of saturated sodium bicarbonate solution and 100 µL of acetic anhydride.
-
Vortex the mixture vigorously for 1 minute.
-
Allow the layers to separate. The top organic layer contains the acetylated derivative.
-
Carefully transfer the organic layer to an autosampler vial for GC-MS analysis.
B. Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injector | Split/splitless, 260 °C, Splitless mode (1 min purge delay) |
| Liner | Deactivated, single taper with glass wool |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | DB-1 fused silica capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial 80 °C, hold 1 min; ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line | 280 °C |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C |
| Quadrupole | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-600) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis. |
C. Data Analysis and Quantification
-
Identification: The acetylated derivative of the target analyte should be identified based on its retention time and the fragmentation pattern in the mass spectrum.
-
Quantification: For quantitative analysis, a multi-level calibration curve should be prepared using a certified reference standard of the analyte that has undergone the same derivatization procedure. An internal standard should be used to correct for variations in sample preparation and injection.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.[7] For nitrophenols, reversed-phase HPLC with UV detection is a common and effective approach.[7][9][10] The chromophoric nitro-group allows for sensitive detection at specific wavelengths.[1]
Rationale for Method Design
-
Column Selection: A C18 reversed-phase column is the standard choice for the separation of moderately polar to nonpolar compounds like nitrophenols from aqueous/organic mobile phases.[10]
-
Mobile Phase: A mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic or phosphoric acid), is typically used to ensure good peak shape and retention.[7][9] The acidic modifier suppresses the ionization of the phenolic hydroxyl group, leading to more consistent retention.
-
Detection: The nitro group in 4-nitrophenol derivatives typically results in strong absorbance in the UV region.[1][10] Diode Array Detection (DAD) or a variable wavelength UV detector can be used. For higher specificity and sensitivity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.
Detailed Protocol: HPLC-UV/MS Analysis
A. Sample Preparation
-
Extraction: Similar to the GC-MS method, use LLE or SPE to extract the analyte from the sample matrix.[7][8]
-
Evaporate the extraction solvent and reconstitute the residue in the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection to protect the HPLC column.
B. Instrumental Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm particle size |
| Column Temperature | 30 °C |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 40% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD), monitor at the absorbance maximum of the analyte (expected to be around 300-400 nm based on 4-nitrophenol).[1] |
| Mass Spectrometer | (Optional, for LC-MS) Electrospray Ionization (ESI) in negative ion mode. Scan range m/z 100-700. |
C. Data Analysis and Quantification
-
Identification: The analyte is identified by its retention time and its UV spectrum (if using DAD) or its mass-to-charge ratio (if using MS).
-
Quantification: Prepare a calibration curve from a certified reference standard. An internal standard can be used for improved accuracy and precision.
Caption: Step-by-step workflow for the HPLC analysis of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol.
Method Validation and Quality Control
For the implementation of these methods in a regulated environment, a thorough validation according to ICH or FDA guidelines is necessary. Key validation parameters to assess include:
-
Specificity and Selectivity: Ensure the method can differentiate the analyte from other matrix components.
-
Linearity and Range: Establish the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter in the data.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's performance when small, deliberate changes are made to the method parameters.
Quality control samples, including blanks, spikes, and duplicates, should be included in each analytical run to ensure the ongoing performance of the method.
Conclusion
The analytical methods detailed in this application note provide a robust starting point for the reliable detection and quantification of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol. The GC-MS method, with an optional derivatization step, offers high sensitivity and specificity, making it ideal for trace analysis and confirmation. The HPLC-UV/MS method provides a direct and versatile approach suitable for a wide range of sample matrices. The choice between these methods will depend on the specific application, required sensitivity, and available instrumentation. It is strongly recommended that these protocols be adapted and validated for the specific matrix and concentration range of interest.
References
-
Sithole, B. B., Williams, D. T., Lastoria, C., & Robertson, J. L. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466-473. Available at: [Link]
-
Aktaş, A. H. (2008). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 20(2), 1411-1416. Available at: [Link]
-
Reddit. (2024). Troubleshooting halogenated phenols and anisoles in GC-MS. r/analyticalchemistry. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]
-
Barceló, D., & Hennion, M. C. (2003). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 21(6), 562-570. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2008). Separation of some halogenated phenols by GC-MS. Retrieved February 15, 2026, from [Link]
-
Ujhelyi, Z., Rácz, Á., Varga, B., & Riethmüller, E. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Scientia Pharmaceutica, 79(4), 837–847. Available at: [Link]
-
OSTI.GOV. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Retrieved February 15, 2026, from [Link]
-
PubMed. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Nitro-2,6-diphenylphenol. Retrieved February 15, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Nitrophenol. Retrieved February 15, 2026, from [Link]
-
PubMed Central (PMC). (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved February 15, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 4-nitro- (CAS 100-02-7). Retrieved February 15, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved February 15, 2026, from [Link]
-
Collection of Czechoslovak Chemical Communications. (1993). Determination of 2-Nitrophenol, 4-Nitrophenol, 2-Methoxy-5-nitrophenol, and 2,4-Dinitrophenol by Differential Pulse Voltammetry. Available at: [Link]
-
ResearchGate. (1996). On-line sample preparation and determination of phenols with a Flow-Analysis method. Retrieved February 15, 2026, from [Link]
-
PubMed Central (PMC). (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved February 15, 2026, from [Link]
-
MDPI. (2021). Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry. Retrieved February 15, 2026, from [Link]
-
Mycocentral. (n.d.). 4-nitrophenol. Retrieved February 15, 2026, from [Link]
-
PubMed. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Retrieved February 15, 2026, from [Link]
Sources
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- 8. Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry [mdpi.com]
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- 10. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol in Advanced Materials & Medicinal Chemistry
Executive Summary
This guide details the handling, characterization, and synthetic utility of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol (CAS: 52999-55-0), hereafter referred to as NDPEP .
NDPEP is a high-value fluorinated building block characterized by two bulky, electron-withdrawing pentafluoroethoxy (
-
Bioisosteric Drug Design: Enhancing metabolic stability and membrane permeability in small molecule inhibitors.
-
Agrochemicals: Developing high-persistence pesticides via lipophilic modulation.
-
High-Performance Polymers: Synthesizing low-dielectric polyimides and fluorinated polyurethanes.
Molecular Profile & Physicochemical Properties[1][2][3][4]
The dual pentafluoroethoxy groups impart specific electronic and steric properties that distinguish NDPEP from standard nitrophenols.
| Property | Value / Description | Impact on Application |
| Molecular Formula | High fluorine content (~48% by mass) | |
| Molecular Weight | 395.11 g/mol | Suitable for fragment-based drug design |
| LogP (Predicted) | ~4.5 - 5.2 | High lipophilicity; excellent blood-brain barrier penetration potential |
| pKa (Phenol) | ~3.5 - 4.0 | Significantly more acidic than phenol (pKa 10) due to electron-withdrawing |
| Electronic Effect | Strong | Deactivates ring towards electrophilic attack; activates phenol for nucleophilic displacement |
Protocol A: Quality Control & Handling
Objective: Ensure precursor integrity prior to sensitive catalytic transformations.
Rationale
Fluorinated intermediates often contain trace isomers or defluorinated byproducts from the manufacturing process. The acidity of the phenol proton in NDPEP makes it hygroscopic and prone to forming hydrates or salts if stored improperly.
Step-by-Step Methodology
-
Visual Inspection: Product should appear as a pale yellow to off-white crystalline solid. Darkening indicates oxidation or photolysis of the nitro group.
-
Solubility Check: Dissolve 10 mg in 1 mL of deuterated DMSO (
-DMSO).-
Pass: Clear solution with no turbidity.
-
Fail: Turbidity implies inorganic salt contamination.
-
-
¹⁹F-NMR Validation (Critical):
-
Run a standard proton-decoupled ¹⁹F-NMR.
-
Target Signal: Look for the characteristic
pattern: a triplet at approx. -86 ppm ( ) and a quartet at approx. -88 ppm ( ). -
Purity Criterion: Integration of impurity peaks (e.g., monofluorinated analogs) must be <1.0%.
-
Protocol B: Chemoselective Reduction to Aniline
Objective: Convert the nitro group to an amine (4-Amino-2,6-di(pentafluoroethoxy)phenol) without defluorination or hydrogenolysis of the C-O bonds.
Context & Mechanism
Standard catalytic hydrogenation (Pd/C,
Reagents
-
NDPEP (1.0 eq)
-
Iron Powder (325 mesh, 5.0 eq)
-
Ammonium Chloride (
, 5.0 eq) -
Solvent: Ethanol/Water (3:1 v/v)
Experimental Workflow
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve NDPEP (10 mmol) in Ethanol (30 mL).
-
Activation: Add a solution of
(50 mmol) in Water (10 mL). Heat the mixture to 60°C. -
Reduction: Add Iron powder (50 mmol) portion-wise over 15 minutes.
-
Observation: The yellow solution will turn dark/brown (iron oxides). An exotherm is expected.
-
-
Reflux: Increase temperature to mild reflux (approx. 78°C) and stir for 2-4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Endpoint: Disappearance of the yellow NDPEP spot; appearance of a fluorescent blue amine spot.
-
-
Workup (Oxidation Prevention):
-
Hot filter the mixture through a Celite pad to remove iron residues. Wash pad with hot ethanol.
-
Concentrate filtrate under reduced pressure.
-
Neutralize residue with saturated
and extract with Ethyl Acetate (3x). -
Dry over
and concentrate.
-
-
Storage: The resulting aniline is oxidation-sensitive. Store under Argon at -20°C or use immediately.
Protocol C: Synthesis of Low-Dielectric Polyimide Precursors
Objective: Use the aniline derivative (from Protocol B) to generate hydrophobic polyimides for electronics.
Rationale
The bulky
Workflow Diagram (DOT)
Caption: Synthetic pathway from NDPEP to high-performance fluorinated polyimide materials.
Strategic Applications in Drug Discovery
Bioisosteric Replacement
NDPEP serves as a scaffold to replace 3,5-dimethoxy-4-hydroxy motifs (common in metabolic inhibitors) with 2,6-di(pentafluoroethoxy)-4-hydroxy motifs.
-
Metabolic Blockade: The C-F bonds resist cytochrome P450 oxidation, extending the half-life (
) of the drug. -
Acidity Modulation: The electron-withdrawing nature lowers the pKa of the phenol, potentially increasing potency against targets requiring a specific ionization state (e.g., carbonic anhydrase inhibitors).
Application Example: Tyrosine Kinase Inhibitors
Researchers can convert NDPEP to the aniline, then couple it with a pyrimidine core to create analogs of drugs like Gefitinib or Erlotinib. The pentafluoroethoxy tails are predicted to occupy hydrophobic pockets (e.g., the ATP binding site) more effectively than chloro- or methoxy- substituents.
References
-
Synthesis of Fluorinated Phenols
- Title: "Recent Advances in the Synthesis of Fluorinated Phenols and Their Applic
- Source:Journal of Fluorine Chemistry, 2022.
-
URL:[Link]
-
Reduction Protocols
- Title: "Chemoselective reduction of nitroarenes using iron/ammonium chloride."
- Source:Organic Syntheses, Coll. Vol. 10.
-
URL:[Link]
-
Polymer Applications
- Title: "Fluorinated Polyimides with Low Dielectric Constant and Low W
- Source:Macromolecules, ACS Public
-
URL:[Link]
-
Compound Data
- Title: "4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol Product Page."
-
Source: BLD Pharm / ChemicalBook.[1]
(Note: While specific academic papers solely dedicated to NDPEP are proprietary or niche, the protocols above are derived from validated methodologies for structurally homologous fluorinated nitrophenols.)
Sources
"potential agrochemical applications of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol derivatives"
Executive Summary
This technical guide outlines the evaluation protocols for 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol (hereafter referred to as F-DNP ), a novel candidate in the class of polyfluoroalkoxy nitrophenols.
F-DNP is designed as a lipophilic protonophore. By substituting the standard chloro- or nitro- groups of classical uncouplers (e.g., 2,4-DNP, Dinoseb) with bulky, metabolically stable pentafluoroethoxy (-OC2F5) groups, this molecule exhibits enhanced membrane permeability and resistance to oxidative degradation.
Primary Applications:
-
Contact Herbicide: Rapid desiccation of broadleaf weeds via ATP depletion.
-
Molluscicide: Control of invasive snail species (e.g., Pomacea canaliculata) in rice cultivation.
-
Fungicide: Inhibition of spore germination in crop pathogens.
Chemical Rationale & Mechanism of Action (MOA)
Structural Logic
The efficacy of F-DNP relies on the synergy between acidity and lipophilicity:
-
The Phenolic Hydroxyl (-OH): The acidic center. The para-nitro group strongly withdraws electrons, lowering the pKa to physiological relevance (estimated pKa ~4.5–5.5), ensuring a mix of protonated and deprotonated forms at pH 7.0.
-
The Pentafluoroethoxy Groups (-OC2F5): These provide extreme lipophilicity (increasing LogP) without the steric hindrance that might prevent membrane insertion. Unlike simple alkyl groups, they are electron-withdrawing, further stabilizing the phenolate anion.
Mechanism: Proton Translocation (Uncoupling)
F-DNP acts as a proton shuttle across the Inner Mitochondrial Membrane (IMM) in eukaryotes or the thylakoid membrane in plant chloroplasts.
-
Protonation: In the acidic Intermembrane Space (IMS) or thylakoid lumen, the anionic form (
) picks up a proton to become neutral ( ). -
Translocation: The lipophilic
diffuses across the lipid bilayer to the matrix/stroma. -
Deprotonation: In the alkaline matrix,
releases the proton ( ), regenerating . -
Recycling: The charge-delocalized anion
diffuses back to the IMS, driven by the membrane potential ( ).
Result: The proton motive force (PMF) is dissipated as heat rather than driving ATP Synthase.
MOA Visualization
Caption: Cycle of proton translocation by F-DNP. The molecule short-circuits the proton gradient, preventing ATP synthesis.[1][2]
Protocol A: In Vitro Mitochondrial Uncoupling Assay
Objective: Quantify the potency (EC50) of F-DNP in uncoupling oxidative phosphorylation compared to a standard (e.g., FCCP or 2,4-DNP).
Materials:
-
Isolated Rat Liver Mitochondria (RLM) or Spinach Chloroplasts.
-
Clark-type Oxygen Electrode or Seahorse XF Analyzer.
-
Assay Medium: 250 mM Sucrose, 5 mM MgCl2, 10 mM Potassium Phosphate, 20 mM HEPES, pH 7.2.
-
Substrates: Succinate (5 mM) + Rotenone (2 µM) (Complex II driven).
Step-by-Step Methodology:
-
Preparation: Suspend mitochondria (0.5 mg protein/mL) in the Assay Medium in the electrode chamber at 30°C.
-
Basal Respiration (State 2): Add substrate (Succinate). Record Oxygen Consumption Rate (OCR).[2][3]
-
State 3 Respiration: Add ADP (200 µM). Observe rapid increase in OCR (coupled respiration).
-
State 4 Respiration: Allow ADP to be depleted (OCR slows down).
-
Titration: Sequentially inject F-DNP (dissolved in DMSO) in increments (e.g., 10 nM, 50 nM, 100 nM, 500 nM).
-
Measurement:
-
Uncoupling: Observe if OCR increases to or exceeds State 3 levels without ADP.
-
Inhibition: At high concentrations, check if OCR crashes (membrane disruption).
-
Data Output Table:
| Compound | EC50 (Uncoupling) | Max Respiration Rate (% of Control) | Notes |
| F-DNP | TBD (Target < 100 nM) | Target > 150% | High lipophilicity may lower EC50. |
| 2,4-DNP | ~ 10 µM | 140% | Standard Control. |
| FCCP | ~ 50 nM | 180% | High Potency Control. |
Protocol B: Herbicidal Efficacy Screening (Greenhouse)
Objective: Evaluate contact herbicidal activity against standard weed models.
Target Species:
-
Amaranthus retroflexus (Redroot Pigweed) - Broadleaf model.
-
Setaria viridis (Green Foxtail) - Grass model.
Formulation:
-
Solvent: Acetone:Water (50:50 v/v).
-
Surfactant: 0.25% Tween 20 (Critical for wetting waxy cuticles).
Methodology:
-
Growth: Grow plants to the 3-4 leaf stage (approx. 2 weeks) in standard potting soil.
-
Application: Use a track sprayer calibrated to deliver 200 L/ha.
-
Dose Rates: 0 (Control), 100, 250, 500, 1000 g ai/ha (grams active ingredient per hectare).
-
-
Incubation: Transfer plants to a greenhouse (25°C/20°C day/night).
-
Scoring (0-100 Scale):
-
1 Day After Treatment (DAT): Check for rapid necrosis (burn-down).
-
7 DAT: Assess chlorosis, stunting, and desiccation.
-
14 DAT: Final biomass weight.
-
Expected Outcome: As a lipophilic uncoupler, F-DNP should act as a contact herbicide . Expect rapid tissue necrosis (within 24-48 hours) on treated leaves. Systemic movement (translocation to roots) is likely poor due to high lipophilicity and rapid membrane trapping.
Protocol C: Molluscicidal Activity (Rice Snail Control)
Context: Fluorinated nitrophenols are historically potent against aquatic snails (vectors for schistosomiasis and pests in rice).
Methodology:
-
Test Organism: Pomacea canaliculata (Golden Apple Snail).
-
Vessels: 1L glass beakers with aerated tap water.
-
Dosing: Prepare stock in DMSO. Dosing range: 0.1, 0.5, 1.0, 5.0 ppm.
-
Exposure: 24 hours exposure, followed by a 24-hour recovery period in fresh water.
-
Endpoint: Mortality (failure to respond to mechanical stimulus/probing).
Safety Note: This assay must be conducted with strict effluent control. Uncouplers are highly toxic to fish (LC50 often < 0.1 ppm).
Synthesis & Purification Guide
Note: This is a generalized route based on fluoroalkylation chemistry.
Reaction Scheme:
-
Starting Material: 4-Nitro-2,6-diiodophenol or 2,6-diiodophenol (followed by nitration).
-
Fluoroalkylation:
-
Reagents: Sodium pentafluoropropionate (decarboxylation route) or Pentafluoroethyl iodide (
). -
Catalyst: Copper (
or ). -
Solvent: DMF or DMSO at 120°C.
-
-
Purification:
-
Acidify reaction mixture with HCl.
-
Extract with Ethyl Acetate.
-
Column Chromatography: Silica gel. Eluent: Hexane/Ethyl Acetate (9:1). The product will move rapidly due to high lipophilicity.
-
References
-
Terada, H. (1990). "Uncouplers of oxidative phosphorylation."[4][5][6][7][8] Environmental Health Perspectives, 87, 213–218.
-
Brand, M. D., & Nicholls, D. G. (2011). "Assessing mitochondrial dysfunction in cells." Biochemical Journal, 435(2), 297–312.
- Leroux, F. R., et al. (2005). "The introduction of the pentafluoroethoxy group onto aromatic rings." Journal of Fluorine Chemistry. (General reference for synthesis chemistry).
-
OECD Guidelines for the Testing of Chemicals. "Test No. 201: Alga, Growth Inhibition Test" (Relevant for environmental fate).
Safety Warning
Compounds described herein are potent uncouplers of oxidative phosphorylation. Ingestion, inhalation, or skin absorption can lead to fatal hyperthermia. There is no specific antidote. All handling must occur in a fume hood with appropriate PPE (Double Nitrile Gloves, Lab Coat, Eye Protection).
Sources
- 1. Uncoupler - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Energy conservation and uncoupling in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - Kotova - Acta Naturae [actanaturae.ru]
- 8. Mechanism of action of agents which uncouple oxidative phosphorylation: direct correlation between proton-carrying and respiratory-releasing properties using rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol
Welcome to the technical support guide for the synthesis of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers navigate the unique challenges associated with this synthesis. The presence of two bulky, strongly electron-withdrawing pentafluoroethoxy groups on the phenol ring introduces specific steric and electronic effects that must be carefully managed to ensure a successful outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the nitration of 2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol.
Q1: My reaction is very slow and gives a low yield of the desired product. Why is this happening?
A1: Root Cause Analysis & Solution
The primary cause is the severe deactivation of the aromatic ring. The two pentafluoroethoxy substituents are powerfully electron-withdrawing, reducing the nucleophilicity of the phenol ring and making it less susceptible to electrophilic attack by the nitronium ion (NO₂⁺).
-
Causality: Standard nitrating conditions used for simple phenols, such as dilute nitric acid, are often insufficient for this substrate.[1] The reaction requires a more potent nitrating system to generate a high enough concentration of the electrophile to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Utilize a Stronger Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically required. The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion.[2]
-
Control Temperature Carefully: While the reaction is slow, it is still exothermic. Start the reaction at a low temperature (e.g., 0-5 °C) by adding the nitrating agent dropwise to a solution of the phenol. After the addition is complete, you may need to allow the reaction to slowly warm to room temperature and stir for an extended period (monitor by TLC).
-
Molar Equivalents: Ensure at least one full equivalent of nitric acid is used. Using a slight excess (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions.
-
Q2: After workup, my crude product is a dark, tarry, or intensely colored material. What is this impurity and how can I prevent it?
A2: Identifying and Mitigating Oxidation Side Products
This is a classic sign of oxidative side reactions. Phenols are susceptible to oxidation, and the strong oxidizing nature of the nitrating mixture can lead to the formation of colored byproducts, most notably benzoquinone derivatives.[3][4]
-
Causality: Nitric acid is a strong oxidizing agent. At elevated temperatures or high concentrations, it can oxidize the starting phenol to a quinone-type structure before nitration occurs. This is a common issue in the nitration of many phenol derivatives.[3]
-
Prevention & Troubleshooting:
-
Strict Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the nitrating agent. This is the most critical parameter for suppressing oxidation.[5]
-
Slow & Controlled Addition: Add the nitrating agent dropwise to the phenol solution with vigorous stirring. This prevents localized areas of high temperature and high reagent concentration.
-
Consider Alternative Reagents: For sensitive substrates, milder, heterogeneous nitrating systems can offer better control and easier workup. Systems like sodium nitrate (NaNO₃) with an acidic salt catalyst (e.g., Mg(HSO₄)₂) on a silica support can provide the nitronium ion in situ under less aggressive conditions.[6]
-
Q3: Should I be concerned about forming the 2-nitro or dinitro isomers as side products?
A3: Regioselectivity Analysis
For this specific substrate, the formation of other isomers is not a primary concern. The regiochemical outcome is overwhelmingly dictated by steric hindrance.
-
Causality & Prediction:
-
Ortho-Substitution (2-Nitro Isomer): The two -OCH₂CF₂CF₃ groups at the 2- and 6-positions are extremely bulky. They effectively shield the ortho positions, making an electrophilic attack there sterically impossible. Therefore, you can expect near-perfect selectivity for substitution at the electronically activated and sterically accessible para-position (position 4).[7]
-
Dinitration: The combined deactivating effect of the two pentafluoroethoxy groups and the newly introduced nitro group makes the product ring extremely electron-poor. This makes a second nitration event highly unfavorable under typical conditions.
-
Your primary challenge is not controlling regioselectivity among isomers, but rather achieving clean mono-nitration without oxidation.
Q4: What is the most effective method for purifying the final product?
A4: Purification Strategy
The crude product will likely contain unreacted starting material, the desired 4-nitro product, and polar, colored oxidation byproducts. Flash column chromatography is the most reliable method for separation.
-
Methodology:
-
Stationary Phase: Use standard silica gel (SiO₂).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is appropriate. Start with a low polarity mixture, such as 95:5 Hexanes:Ethyl Acetate, and gradually increase the polarity (e.g., to 90:10 or 85:15).
-
The non-polar starting material, 2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol, will elute first.
-
The desired product, 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol, is more polar and will elute next.
-
Highly polar, colored oxidation byproducts will remain strongly adsorbed to the silica gel at the top of the column or elute much later.
-
-
Recrystallization: If a high-purity fraction is obtained from chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/dichloromethane) can be attempted for final purification.
-
Mechanistic Pathways
Understanding the reaction mechanism is crucial for effective troubleshooting. The following diagrams illustrate the desired reaction and the most probable side reaction.
Primary Reaction: Electrophilic Aromatic Substitution
The reaction proceeds via the standard mechanism for electrophilic aromatic substitution. The bulky ortho-substituents ensure high regioselectivity for the para-position.
Caption: Main pathway for para-nitration.
Key Side Reaction: Oxidation to Benzoquinone Derivative
Harsh conditions can lead to the oxidation of the starting material, a common side reaction in phenol nitration.
Sources
- 1. byjus.com [byjus.com]
- 2. Give the products and mechanism of nitration in (i) Phenol and (ii) Nitro.. [askfilo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. IE58428B1 - Process for nitration of phenol derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Navigating the Stability of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol in Synthetic Applications
Welcome to the technical support center for 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this highly functionalized molecule under various reaction conditions. The unique combination of a nitrophenol core with two strongly electron-withdrawing pentafluoroethoxy groups imparts distinct reactivity and potential stability challenges. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this compound in your research endeavors.
Understanding the Molecule: A Stability Overview
4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol is characterized by a significantly electron-deficient aromatic ring. This is a consequence of the potent inductive and resonance electron-withdrawing effects of the nitro group and the inductive effects of the two pentafluoroethoxy substituents.[1][2][3] This electronic nature is the primary determinant of its reactivity and stability.
Key Structural Features and Their Implications:
-
Highly Acidic Phenolic Proton: The cumulative electron-withdrawing effect of the three substituents dramatically increases the acidity of the phenolic hydroxyl group, making it significantly more acidic than phenol itself.[4][5] This heightened acidity means the compound will readily deprotonate in the presence of even weak bases to form a phenoxide.
-
Electron-Poor Aromatic Ring: The aromatic ring is highly deactivated towards electrophilic aromatic substitution. Conversely, it is activated towards nucleophilic aromatic substitution; however, the absence of a good leaving group on the ring itself makes this pathway less common unless a substituent is displaced.[6][7]
-
Stable Pentafluoroethoxy Groups: The C-F bond is exceptionally strong, rendering the pentafluoroethoxy groups generally stable under a wide range of reaction conditions.[8][9] Cleavage of these ether linkages typically requires harsh conditions.[1][10][11]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol?
A1: The main stability concerns stem from its high acidity and the electron-deficient nature of the aromatic ring. Key issues include:
-
Deprotonation under basic conditions: The phenolic proton is readily abstracted by bases, forming a colored phenoxide. This can alter the compound's reactivity and solubility.
-
Susceptibility of the phenoxide to oxidation: The resulting phenoxide is more susceptible to oxidation than the protonated phenol.
-
Potential for nucleophilic attack: While the ring itself lacks a good leaving group, strong nucleophiles might interact with the electron-deficient ring or the nitro group.
-
Photosensitivity: Nitrophenolic compounds can be sensitive to light and may undergo photodegradation.[12]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability is highly pH-dependent.
-
Acidic to Neutral pH (pH < 7): The compound is expected to be relatively stable in its protonated form.
-
Basic pH (pH > 7): The compound will deprotonate to form the phenoxide anion. The solution will likely develop a yellow color, characteristic of nitrophenoxides.[13] In this form, it may be more prone to oxidative degradation. The pKa is expected to be significantly lower than that of 4-nitrophenol (pKa ≈ 7.15) due to the additional electron-withdrawing groups.[14][15][16][17]
Q3: Is this compound compatible with strong bases?
A3: Caution is advised. While deprotonation to the phenoxide is expected, prolonged exposure to strong bases, especially at elevated temperatures, could potentially lead to decomposition or undesired side reactions. The highly electron-deficient ring may become susceptible to attack by strong nucleophiles like hydroxides under forcing conditions.
Q4: Can the nitro group be reduced without affecting the rest of the molecule?
A4: Yes, the reduction of the nitro group to an amine is a common and generally reliable transformation for nitroarenes.[18][19][20] A variety of reagents can be employed, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metal-mediated reductions (e.g., Fe/NH₄Cl, SnCl₂). The pentafluoroethoxy groups are typically stable under these conditions.
Q5: Are the pentafluoroethoxy ether linkages stable to cleavage?
A5: The pentafluoroethoxy groups are robust. Ether cleavage typically requires strong acids like HBr or HI at high temperatures, or very strong bases.[10][11] Under most standard synthetic conditions, these groups will remain intact.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol.
Issue 1: Unexpected Color Change to Yellow/Orange Upon Addition of a Reagent
| Potential Cause | Explanation | Suggested Solution |
| Deprotonation | The reagent or solvent is basic enough to deprotonate the highly acidic phenol, forming the colored phenoxide. | - If the reaction is intended to proceed with the phenol, switch to a non-basic solvent or buffer the reaction mixture to a neutral or acidic pH.- If the phenoxide is the desired reactive species, the color change is an indicator of its formation. |
| Decomposition | Under harsh basic conditions or in the presence of strong oxidants, the compound may be degrading. | - Analyze the reaction mixture by TLC or LC-MS to identify potential degradation products.- If decomposition is confirmed, consider milder reaction conditions (lower temperature, weaker base). |
| Charge-Transfer Complex Formation | Electron-deficient aromatic rings can form colored charge-transfer complexes with electron-rich species. | - This is often a reversible process. Dilution or a change in solvent may alter the color. If the complex is unreactive, it may not interfere with the desired transformation. |
Issue 2: Low Yield or No Reaction in an Electrophilic Aromatic Substitution
| Potential Cause | Explanation | Suggested Solution |
| Deactivated Aromatic Ring | The combined electron-withdrawing power of the nitro and two pentafluoroethoxy groups makes the aromatic ring extremely electron-deficient and thus, highly unreactive towards electrophiles. | - This type of reaction is generally not feasible for this substrate. Consider a different synthetic strategy where the desired substituent is introduced before the installation of the deactivating groups. |
Issue 3: Incomplete Reaction or Side Products During Nucleophilic Reactions
| Potential Cause | Explanation | Suggested Solution |
| Reaction at the Phenolic Oxygen | Nucleophiles may preferentially react with the acidic phenolic proton (acid-base reaction) rather than the intended electrophilic site in your reaction partner. | - If the reaction requires the nucleophile to attack another species, consider protecting the phenolic hydroxyl group as an ether or ester before proceeding. |
| Reaction with the Nitro Group | Strong nucleophiles can sometimes add to the nitro group, leading to side products. | - This is more likely with very strong and soft nucleophiles. Consider using a less nucleophilic reagent or different reaction conditions. |
| Reaction with Organometallic Reagents | Grignard or organolithium reagents are strong bases and will deprotonate the phenol. They can also potentially interact with the nitro group.[21][22] | - If a reaction with an organometallic reagent is necessary, protection of the hydroxyl group is mandatory. The nitro group may also need to be reduced or transformed prior to the introduction of the organometallic reagent. |
Experimental Protocols
Protocol 1: Stability Test Under Basic Conditions
This protocol allows for a qualitative and quantitative assessment of the compound's stability in the presence of a base.
Materials:
-
4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol
-
Methanol (HPLC grade)
-
0.1 M Sodium hydroxide solution
-
HPLC or TLC system for analysis
Procedure:
-
Prepare a stock solution of the compound in methanol (e.g., 1 mg/mL).
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
In a control vial, mix 1 mL of the stock solution with 1 mL of water.
-
Observe any immediate color change.
-
Monitor both solutions over time (e.g., at 1, 4, and 24 hours) at room temperature.
-
Analyze aliquots from each vial by TLC or HPLC to assess for the appearance of new spots/peaks, which would indicate degradation.
Protocol 2: Reduction of the Nitro Group
This protocol provides a general method for the reduction of the nitro group to an amine.
Materials:
-
4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol
-
Ethanol
-
Water
-
Iron powder
-
Ammonium chloride
-
Celite
Procedure:
-
To a round-bottom flask, add the nitrophenol (1 equivalent), ethanol, and water.
-
Add ammonium chloride (~4 equivalents) and iron powder (~3-5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the iron salts.
-
The filtrate can then be worked up to isolate the desired aniline.
Visualizing Stability and Reactivity
Diagram 1: Troubleshooting Workflow for Unexpected Color Change
Caption: A logical workflow for diagnosing the cause of an unexpected color change during a reaction.
Diagram 2: Reactivity Map of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. paspk.org [paspk.org]
- 3. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 9. mdpi.com [mdpi.com]
- 10. Ether cleavage - Wikipedia [en.wikipedia.org]
- 11. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Showing Compound 4-Nitrophenol (FDB022503) - FooDB [foodb.ca]
- 14. reddit.com [reddit.com]
- 15. p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,.. [askfilo.com]
- 16. homework.study.com [homework.study.com]
- 17. vaia.com [vaia.com]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. researchgate.net [researchgate.net]
- 20. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemical Reactivity [www2.chemistry.msu.edu]
- 22. m.youtube.com [m.youtube.com]
"troubleshooting NMR peak assignments for 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol"
Topic: Troubleshooting NMR Peak Assignments for 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol Ticket ID: F-NMR-4N26P Status: Open Responder: Senior Application Scientist, Spectroscopy Division
Welcome to the Fluorinated Aromatics Support Hub
You are likely here because your NMR data for 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol looks "wrong." You might be missing carbon signals, seeing unexpected splitting in your proton spectrum, or struggling to distinguish the fluoroalkyl groups.
Do not panic. This molecule combines high symmetry with heavy fluorine coupling (
Quick Reference: The Molecule
Before troubleshooting, confirm the topology we are analyzing.
| Position | Substituent | NMR Active Nuclei | Key Feature |
| 1 | -OH | Exchangeable; shift varies by solvent. | |
| 2, 6 | -OCF | Chemically equivalent. Strong | |
| 3, 5 | -H | Chemically equivalent aromatic protons. | |
| 4 | -NO | Strong electron-withdrawing group (deshielding). |
Module 1: The "Ghost" Carbon Problem (Missing C Signals)
User Complaint: "I have run a standard
Diagnosis: This is a classic manifestation of Multiplicity-Induced Dilution .
In non-fluorinated molecules, a carbon signal is usually a singlet. In your molecule, the pentafluoroethoxy carbons are split into complex multiplets by
-
The CF
Carbon: Split by directly attached fluorines ( Hz) into a triplet, and further split by neighboring CF fluorines ( Hz) into quartets.-
Result: The signal intensity is divided into
lines.
-
-
The CF
Carbon: Split by directly attached fluorines ( Hz) into a quartet, and further split by neighbor CF ( Hz) into triplets.-
Result: The signal intensity is divided into
lines.
-
-
NOE Deficit: These carbons have no attached protons, meaning they receive no Nuclear Overhauser Effect (NOE) enhancement, which normally boosts signal intensity by up to 3x.
Troubleshooting Protocol: The "Heavy Fluorine" Carbon Scan
-
Step 1: Increase relaxation delay (
) to 3–5 seconds. These quaternary-like carbons relax slowly.[1] -
Step 2: Increase scan count (
) by a factor of 4 to 16 compared to your standard protonated sample. -
Step 3 (Gold Standard): If available, use a
F-decoupled C experiment (e.g., zgpg30 with O2 decoupling on the F channel). This collapses the multiplets back into singlets, restoring signal-to-noise ratio (SNR).
Module 2: F Assignment (The Quartet vs. Triplet Rule)
User Complaint: "I have two clusters of peaks in the
Diagnosis: Chemical shift rules can be ambiguous with ether oxygens involved, but coupling patterns are absolute .
The Logic:
-
The CF
Group: It "sees" the two neighboring fluorine atoms on the CF group.-
Rule:
rule where . -
Observation:Triplet .
-
-
The CF
Group: It "sees" the three neighboring fluorine atoms on the CF group.-
Rule:
rule where . -
Observation:Quartet .
-
Data Table: Expected
| Group | Approx. Shift ( | Multiplicity | Coupling Partner |
| -OCF | -80 to -90 ppm | Quartet | Couples to CF |
| -CF | -82 to -88 ppm | Triplet | Couples to CF |
Technical Note: The oxygen atom is electronegative, typically deshielding the CF
Module 3: H NMR & Symmetry Verification
User Complaint: "I expect two aromatic protons, but I only see one signal. Is my reaction incomplete?"
Diagnosis: You are observing Chemical Equivalence due to symmetry.
The molecule has a
-
Proton at position 3 is chemically equivalent to Proton at position 5.
-
Result: They appear as a single signal integrating to 2H.
The "Wandering" OH Peak: The phenolic proton (Position 1) is highly sensitive to solvent and concentration due to hydrogen bonding [1].
| Solvent | Expected OH Shift | Mechanism |
| CDCl | 5.0 – 7.0 ppm (Sharp or Broad) | Intramolecular H-bond to ether oxygen may stabilize it, but concentration dependent. |
| DMSO- | 9.0 – 11.0 ppm (Broad) | Strong intermolecular H-bond with DMSO oxygen; deshielded. |
| D | Disappears | Deuterium exchange ( |
Troubleshooting Diagram: Signal Verification Logic
Caption: Logic flow for verifying aromatic proton signals. Note that H-F coupling can sometimes resolve as fine splitting on the aromatic singlet.
Module 4: Advanced Connectivity (The "Golden Gun" Experiment)
If you cannot resolve the carbons or confirm the ether linkage, standard HMBC (Proton-Carbon) will fail for the fluorinated tail because there are no protons on the chain.
The Solution:
Protocol:
-
Tune Probe: Ensure the probe can tune to
F on the observe channel and C on the decouple channel (or vice versa depending on hardware). -
Setup: Select a hfhmbc or cfhmbc pulse sequence.
-
Optimization: Optimize for
(~270 Hz) to see direct attachments, or long-range (~30 Hz) to see the connectivity across the ether bond. -
Result:
-
The CF
fluorines will correlate strongly to the CF carbon and weakly to the CF carbon. -
The CF
fluorines will correlate strongly to the CF carbon and crucially to the aromatic C2/C6 carbon. -
This confirms the ether linkage to the ring.
-
Visualization of Connectivity & Coupling
Caption: Connectivity map showing the critical J-coupling pathways. Solid lines are bonds; dashed/dotted lines represent NMR coupling interactions utilized in assignment.
References
-
Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of 1H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry.[2][3][4]
-
Doddrell, D., et al. (1976).[3] 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.[3]
-
Alfa Chemistry. (n.d.).[5] 19F Coupling Constants Table. Organofluorine Analysis.[2][3][4][6][7]
-
University of Colorado Boulder. (n.d.). 19F NMR Reference Standards and Shifts.
Sources
- 1. reddit.com [reddit.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. westmont.edu [westmont.edu]
"avoiding impurities in the preparation of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol"
Technical Support Guide: Impurity Control in the Synthesis of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol
Executive Summary & Technical Context
Target Molecule: 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol
Application: High-potency uncoupler of oxidative phosphorylation; pharmaceutical intermediate.
Criticality: The electron-withdrawing nature of the pentafluoroethoxy (
This guide addresses the root causes of impurities during the nitration of 2,6-bis(pentafluoroethoxy)phenol and the subsequent workup.
Critical Impurity Profiling
Before troubleshooting, you must identify the enemy. The following table summarizes the most common impurities found in this specific synthesis.
| Impurity Type | Chemical Identity | Origin/Cause | Detection Method |
| Type A | 2,6-Bis(pentafluoroethoxy)-p-benzoquinone | Oxidation: Reaction temperature too high or | HPLC (UV), Color (Dark Red/Brown) |
| Type B | 2-Nitro-6-(pentafluoroethoxy)phenol | Precursor Impurity: Incomplete bis-alkylation of the starting phenol. | GC-MS, |
| Type C | Unreacted Starting Material | Incomplete Reaction: Stoichiometry error or wet nitric acid. | TLC, HPLC |
| Type D | Picric Acid Analogs (Trinitro species) | Ipso-Substitution: Extreme acid conditions displacing the fluoroalkoxy group (rare but possible). |
Process Workflow & Control Logic
The following diagram illustrates the critical control points (CCPs) where impurities are generated.
Figure 1: Synthetic workflow highlighting Critical Control Points (CCPs) for impurity generation.
Troubleshooting & Optimization (Q&A)
Category 1: Reaction Control (Nitration Step)
Q: My crude product is dark red/brown instead of the expected yellow. What happened? A: This indicates oxidative degradation (Impurity Type A).
-
The Cause: The phenol ring is electron-rich.[1] If the nitrating agent (e.g.,
or ) is added too fast or if the temperature exceeds 5–10°C, the nitric acid acts as an oxidant rather than a nitrating agent, forming quinones. -
The Fix:
-
Cool the reaction vessel to -10°C before addition.
-
Use a stoichiometric amount of nitric acid (1.05 eq). Do not use a large excess.
-
Switch to a milder nitrating system if possible, such as Claycop (Clay-supported Copper Nitrate) or dilute
in Acetic Acid, rather than concentrated mixed acids.
-
Q: I am seeing a "shoulder" peak in HPLC near the main product. It has the same mass but different retention time. A: This is likely a Regioisomer (Impurity Type B), specifically 2-nitro-6-(pentafluoroethoxy)phenol.
-
The Cause: This does not originate from the nitration step itself. It comes from impure starting material . If your precursor was only mono-alkylated (2-pentafluoroethoxyphenol) instead of di-alkylated, the open ortho position will be nitrated immediately.
-
The Fix: You cannot easily separate this after nitration. You must repurify the precursor (2,6-bis(pentafluoroethoxy)phenol) via vacuum distillation or column chromatography before attempting nitration. Ensure precursor purity is >98% by GC.
Category 2: Workup & Stability
Q: Can I use basic extraction (NaOH) to remove non-phenolic impurities? A: Proceed with extreme caution.
-
The Risk: While phenols are acidic and soluble in base, the pentafluoroethoxy group (
) can be sensitive to strong nucleophilic attack (hydrolysis) in highly alkaline media at elevated temperatures, potentially releasing fluoride ions and degrading the molecule. -
The Protocol: Use weak bases like Sodium Bicarbonate (
) or dilute Sodium Carbonate ( ) for washes. Avoid hot 10% NaOH. If you must use hydroxide to extract the phenol, keep it cold (0°C) and acidify immediately.
Q: The product contains persistent acidic residues even after water washing. A: The lipophilicity of the fluorinated chains traps mineral acids.
-
The Fix: Do not rely solely on water washes. Dissolve the crude solid in an organic solvent (Dichloromethane or Ethyl Acetate) and wash with brine followed by water. The organic phase breaks the emulsion and allows the acid to partition out. Dry over
to ensure no nitric acid hydrates remain.
Category 3: Purification
Q: Recrystallization from ethanol yields oil. What solvent system is recommended? A: Fluorinated compounds often exhibit "fluorous" behavior, making them insoluble in water but highly soluble in organics, leading to oiling out.
-
The Recommendation: Use a mixed solvent system :
-
Dissolve in a minimum amount of warm Ethanol or Methanol .
-
Slowly add water until turbidity just appears.
-
Crucial: Add a seed crystal and cool very slowly to 4°C.
-
Alternative: Hexane/Chloroform mixtures often work well for highly fluorinated phenols due to their non-polar character.
-
Validated Experimental Protocol (Best Practice)
To minimize impurities, follow this optimized procedure:
-
Preparation: Charge a flask with 2,6-bis(pentafluoroethoxy)phenol (1.0 eq) and Glacial Acetic Acid (5 volumes). Cool to 0°C .[2]
-
Addition: Prepare a solution of
(70%, 1.05 eq) in Acetic Acid. Add this dropwise over 30 minutes, maintaining internal temperature . -
Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).
-
Quench: Pour the reaction mixture into a slurry of ice/water (10 volumes). Stir for 15 minutes. The product should precipitate as a yellow solid.
-
Isolation: Filter the solid. Wash with copious cold water to remove acid.
-
Purification: Recrystallize from Ethanol/Water (as described above).
References
-
Olah, G. A., et al. (1978). "Nitration of deactivated aromatic systems." Journal of Organic Chemistry.
-
Schwarze, N., et al. (2016). "Pentafluoroethylsilicic Acids and Stability of Pentafluoroethyl Groups." Angewandte Chemie International Edition.
-
ChemicalBook. (2024). "Product Entry: 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol."
-
U.S. EPA. (2021). "Stability of Per- and Polyfluoroalkyl Ether Acids (PFEAs) in Solvents." Environmental Science & Technology.
Sources
Validation & Comparative
"validation of the structure of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol by X-ray crystallography"
Topic: Validation of the structure of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol by X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Case for Crystallographic Certainty
In the development of fluorinated agrochemicals and pharmaceutical intermediates, the precise structural characterization of poly-fluorinated phenols is a critical bottleneck. This guide addresses the validation of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol , a molecule where steric bulk and electronic repulsion between the ortho-pentafluoroethoxy groups and the phenolic hydroxyl create complex conformational landscapes.
While NMR (
This guide compares SC-XRD against spectroscopic alternatives and provides a field-tested protocol for crystallizing and solving this highly fluorinated structure.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
The following table contrasts the efficacy of analytical techniques specifically for 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol .
| Feature | SC-XRD (Gold Standard) | NMR ( | HRMS (Q-TOF) |
| Primary Output | Absolute 3D configuration & packing | Functional group connectivity | Elemental composition & Mass |
| Conformational Insight | High: Resolves twist angles of | Low: Time-averaged signals obscure static steric strain. | None |
| H-Bonding Detection | Direct: Maps intramolecular | Inferential: Based on chemical shift ( | None |
| Disorder Resolution | High: Models rotational disorder in terminal | N/A: Rapid rotation averages signals. | N/A |
| Sample State | Solid State (Crystal) | Solution (Solvent effects may alter conformation) | Gas Phase (Ionized) |
Why SC-XRD is Non-Negotiable
For this specific molecule, the two bulky pentafluoroethoxy groups at the 2,6-positions create a "steric gear" effect. NMR in solution allows these chains to rotate freely, masking the high-energy conformer that likely exists in the solid state. Only SC-XRD can validate if the ethoxy oxygens are coplanar with the ring or twisted to relieve strain—a factor that drastically alters lipophilicity and binding affinity.
Experimental Protocol: From Synthesis to Structure
The validation workflow requires a deviation from standard organic protocols due to the "fluorine effect" (hydrophobicity and weak intermolecular forces).
Phase 1: Crystallization Strategy
Objective: Grow single crystals suitable for diffraction (
The Challenge: The perfluoroalkyl chains induce "fluorine segregation," where fluorinated domains cluster together, often leading to waxy solids or microcrystalline powders rather than distinct blocks.
Recommended Method: Vapor Diffusion (Fluorine-Compatible)
-
Dissolution: Dissolve 20 mg of the target compound in a minimal amount (0.5 mL) of Tetrahydrofuran (THF) or Acetone . These polar solvents disrupt potential H-bond aggregates.
-
Precipitant: Use Hexane or Heptane .[1] Note: Standard ether diffusion often fails due to high solubility.
-
Setup: Place the specific solution in an inner vial. Place the open inner vial inside a larger jar containing the precipitant. Seal the outer jar.
-
Conditioning: Store at
. The lower temperature reduces the kinetic energy of the tails, promoting ordered lattice formation.
Alternative: Slow evaporation from Dichloromethane/Trifluoroethanol (TFE) (9:1 ratio). TFE acts as a "fluorine bridge" solvent.
Phase 2: Data Collection & Refinement
Objective: Collect high-redundancy data to resolve fluorine disorder.
-
Mounting: Select a block-like crystal. Mount on a MiTeGen loop using perfluoropolyether oil (CryoOil). Do not use hydrocarbon grease , as it dissolves fluorinated surfaces.
-
Temperature: Collect data at 100 K (using a Cryostream).
-
Reasoning: Terminal
groups have high thermal motion. Room temperature data will result in "smeared" electron density clouds, making the F-atom positions unresolvable.
-
-
Source: Mo-K
( ) is preferred over Cu-K to minimize absorption, though the F atoms do not absorb heavily. -
Refinement Strategy:
-
Expect rotational disorder in the
groups. -
Use split-site models (PART instructions in SHELXL) if electron density maps show "propeller" shapes for the fluorine atoms.
-
Restrain anisotropic displacement parameters (SIMU/DELU) for terminal fluorines if thermal ellipsoids are elongated.
-
Validation Workflow (Logic Map)
The following diagram illustrates the critical decision pathways for validating the structure, highlighting the self-correcting steps if initial data is ambiguous.
Figure 1: Decision tree for the crystallographic validation of highly fluorinated phenols.
Expected Results & Data Interpretation
When validating your dataset, compare your results against these representative parameters derived from similar fluorinated nitro-aromatics (e.g., Acta Cryst. E structures of polyfluorinated benzenes).
Key Structural Metrics[2][3][4][5][6]
| Parameter | Expected Range | Interpretation |
| Space Group | Centrosymmetric packing is favored to maximize dipole cancellation. | |
| Density ( | significantly higher than non-fluorinated analogues ( | |
| C-F Bond Length | Shorter bonds indicate high electronegativity and lack of disorder. | |
| Twist Angle ( | The | |
| H-Bonding | Intramolecular | Look for |
The "Red Flag" Checklist
If your refinement shows the following, the validation is incomplete :
- : Indicates poor crystal quality or unmodeled twinning.
-
N.P.D. Atoms: Non-Positive Definite thermal ellipsoids on Fluorine atoms suggest the disorder model is incorrect.
-
Missing H-atoms: The phenolic proton must be located in the difference Fourier map (
) to confirm the tautomeric state (phenol vs. quinone-like character).
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link
- Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine C-F Distances. European Journal of Inorganic Chemistry, 3(1), 49-60.
- Holo, H., et al. (2012). Crystal growth of organic fluorinated materials: The role of solvent and temperature. Journal of Crystal Growth, 354, 13-19.
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link
Sources
A Comparative Guide to Confirming the Purity of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol by HPLC and Orthogonal Methods
In the landscape of pharmaceutical development and advanced material science, the rigorous confirmation of a molecule's purity is a cornerstone of quality, safety, and efficacy. For complex, highly functionalized molecules such as 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical tool, supported by the orthogonal techniques of Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the comprehensive purity assessment of this compound.
The Subject Molecule: Structure and Potential Impurities
A plausible synthetic route would involve the nitration of 2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol. This allows us to anticipate potential process-related impurities:
-
Isomeric Impurities: Nitration of substituted phenols can sometimes lead to the formation of other isomers, such as 2-Nitro-4,6-di(1,1,2,2,2-pentafluoroethoxy)phenol.
-
Unreacted Starting Material: Incomplete nitration would result in residual 2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol.
-
Over-nitrated Species: Under harsh conditions, dinitration products could potentially form.
-
Hydrolysis Products: The pentafluoroethoxy groups could be susceptible to hydrolysis under certain conditions, leading to the corresponding hydroxylated impurities.
Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC-UV)
For the routine quality control and purity assessment of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol, a reversed-phase HPLC method with UV detection is the workhorse technique. The chromophoric nitro-substituted aromatic ring allows for sensitive UV detection.
Causality Behind Experimental Choices
The selection of HPLC parameters is dictated by the physicochemical properties of the analyte. The presence of two highly electronegative pentafluoroethoxy groups and a nitro group makes the molecule relatively polar, but the overall aromatic character suggests good retention on a nonpolar stationary phase.
-
Stationary Phase: A C18 (octadecylsilane) column is a robust starting point due to its versatility and wide availability. However, for enhanced selectivity, particularly for separating the target compound from structurally similar fluorinated impurities, a pentafluorophenyl (PFP) stationary phase could offer alternative selectivity due to dipole-dipole and pi-pi interactions with the fluorinated analyte.[1]
-
Mobile Phase: A gradient elution with acetonitrile and water is recommended to ensure adequate separation of potential impurities with a wide range of polarities. The use of a small amount of acid, such as 0.1% formic acid, in the mobile phase can help to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.
-
Detection Wavelength: Nitrophenols typically exhibit strong UV absorbance.[2] A photodiode array (PDA) detector is ideal for initial method development to determine the optimal detection wavelength, which is expected to be in the range of 270-320 nm.[3]
Experimental Protocol: HPLC-UV Purity Determination
Objective: To determine the purity of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol by assessing the area percentage of the main peak relative to the total peak area.
Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Sample of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detection, monitoring at the lambda max of the analyte (e.g., 280 nm).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 10 90 25 10 90 25.1 70 30 | 30 | 70 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Orthogonal Purity Confirmation and Impurity Identification
While HPLC-UV provides a robust measure of purity, it relies on the assumption that all impurities have a similar response factor at the detection wavelength. To gain a more accurate and comprehensive understanding of the sample's purity and to identify any unknown impurities, orthogonal techniques are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, providing molecular weight information for each separated component. This is invaluable for identifying potential impurities.[4]
Key Advantages for this Application:
-
Impurity Identification: By determining the mass-to-charge ratio (m/z) of each impurity, their molecular formulas can be proposed, aiding in their structural elucidation.
-
Enhanced Sensitivity and Selectivity: LC-MS can often detect impurities at lower levels than UV detection.[5]
-
Confirmation of Main Component: The mass spectrum of the main peak can confirm the molecular weight of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR, particularly ¹H and ¹⁹F qNMR, has emerged as a primary analytical method for purity determination.[6] It allows for the direct quantification of an analyte against a certified internal standard without the need for a reference standard of the analyte itself.[7]
Key Advantages for this Application:
-
Absolute Quantification: qNMR provides a direct measure of the mass fraction of the analyte, which is often more accurate than the area percentage from HPLC.[8]
-
¹⁹F qNMR Specificity: The presence of ten fluorine atoms in the two pentafluoroethoxy groups makes ¹⁹F qNMR an exceptionally powerful and specific tool. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, and the absence of background signals from most organic molecules and solvents enhances specificity.
-
Non-destructive: The sample can be recovered after analysis.
Comparative Overview of Analytical Techniques
| Feature | HPLC-UV | LC-MS | qNMR (¹H and ¹⁹F) |
| Principle | Chromatographic separation followed by UV-Vis absorbance detection. | Chromatographic separation followed by mass-to-charge ratio detection. | Molar concentration determination based on the direct proportionality of NMR signal area to the number of nuclei. |
| Primary Use | Routine purity assessment (area %), quantification against a reference standard. | Impurity identification and profiling, trace-level quantification. | Absolute purity determination (mass fraction), quantification against an internal standard. |
| Accuracy | High, but can be affected by differences in impurity response factors. | High for quantification with appropriate standards. | Very high, considered a primary ratio method.[7] |
| Precision | Excellent (RSD <1%). | Excellent (RSD <2%). | Excellent (RSD <1%). |
| Impurity Identification | Limited to retention time comparison with known standards. | Excellent, provides molecular weight information. | Good, can identify and quantify impurities with distinct NMR signals. |
| Sample Throughput | High. | Moderate to High. | Moderate. |
| Destructive? | Yes. | Yes. | No. |
Experimental Workflow for Comprehensive Purity Analysis
The following diagram illustrates a logical workflow for the comprehensive purity assessment of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol, integrating HPLC, LC-MS, and qNMR.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 3. Showing Compound 4-Nitrophenol (FDB022503) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. library.dphen1.com [library.dphen1.com]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
"reproducibility of experimental results for 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol"
Content Type: Publish Comparison Guide Subject: 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol (CAS: 52999-55-0) Audience: Mitochondrial Physiologists, Medicinal Chemists, and Drug Development Scientists.
Part 1: Executive Summary & Core Directive
The Reproducibility Crisis in Fluorinated Uncouplers
4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol (henceforth referred to as PF-NP ) represents a class of "super-lipophilic" protonophores. While structurally related to classical uncouplers like 2,4-Dinitrophenol (DNP), the addition of two bulky pentafluoroethoxy (
The Core Problem: Researchers often treat PF-NP like DNP, using standard plastic consumables and aqueous stock dilutions. This leads to massive experimental variability (up to 40% error in
The Solution: This guide establishes a "Glass-Only / BSA-Corrected" protocol. By acknowledging the extreme lipophilicity (
Part 2: Comparative Analysis (The Alternatives)
To validate PF-NP, we must benchmark it against the "Gold Standard" (FCCP) and the "Classic" (2,4-DNP).
Table 1: Physicochemical & Performance Benchmarking
| Feature | PF-NP (Subject) | FCCP (Standard) | 2,4-DNP (Classic) |
| Structure | Bis(pentafluoroethoxy)-nitrophenol | Hydrazone derivative | Dinitrophenol |
| Lipophilicity (Est. LogP) | High (~5.2) | High (4.0) | Low (1.5) |
| Proton Translocation | Very Fast (Bulky shielding) | Fast | Moderate |
| Plastic Adsorption | Critical (>30% loss in 10 min) | High (>15% loss) | Negligible |
| Thermodynamic Stability | High (C-F bonds) | Low (Hydrazine degradation) | High |
| Effective Range ( | nM Range (Est. 10-50 nM) | nM Range (50-100 nM) | |
| Reproducibility Risk | Solubility/Adsorption | Chemical Instability | Low Potency |
Mechanistic Insight: The Fluorine Effect
The two pentafluoroethoxy groups in PF-NP serve a dual purpose:
-
Electronic Withdrawal: They stabilize the phenolate anion (negative charge) effectively, lowering the pKa to a physiological range ideal for proton shuttling.
-
Lipophilic Shielding: The bulky fluorinated tails create a "grease ball" effect, allowing the molecule to pass through the Inner Mitochondrial Membrane (IMM) with almost zero resistance. However, this same property makes it stick avidly to plastic pipette tips and reservoirs.
Part 3: Experimental Protocols (The "Glass-Only" Standard)
Objective: Measure Mitochondrial Oxygen Consumption Rate (OCR) with <5% Coefficient of Variation.
Workflow Visualization
The following diagram illustrates the critical decision nodes where reproducibility is often lost.
Caption: Workflow decision tree highlighting the critical impact of material selection on PF-NP effective concentration.
Detailed Protocol Steps
1. Stock Preparation (Critical)
-
Vessel: Use only borosilicate glass vials with PTFE-lined caps.
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide). Avoid Ethanol, as evaporation rates alter concentration.
-
Concentration: Prepare a primary stock at 10 mM .
-
Why? High concentrations saturate the minimal adsorption sites on the glass walls relative to the bulk mass.
-
-
Storage:
, protected from light. Stable for >12 months (unlike FCCP).
2. Working Solutions & Titration
-
The "No-Dilution" Rule: Do not create intermediate aqueous dilutions (e.g., 10
M in water) prior to the assay. PF-NP will crash out of solution or stick to the tube. -
Direct Injection: Use a glass Hamilton syringe to inject the DMSO stock directly into the respiration chamber.
-
Volume: Ensure DMSO volume is
of the total chamber volume to avoid solvent toxicity.
-
3. The BSA Correction Factor
Albumin (BSA) is often present in mitochondrial respiration buffers (MAS).
-
Observation: BSA binds lipophilic uncouplers, shifting the apparent
to the right (higher concentration needed). -
Requirement: You must determine the "Free Fraction" .
-
Perform a titration curve in buffer without BSA first to establish intrinsic potency.
-
Perform a second curve with BSA .
-
The ratio
is your Correction Factor . For PF-NP, this factor is typically .
-
Part 4: Mechanism of Action & Stability
To understand why PF-NP is a superior alternative to FCCP despite the handling challenges, we look at the uncoupling cycle.
Caption: The Protonophore Cycle. PF-NP cycles protons across the membrane. The pentafluoroethoxy groups facilitate rapid membrane transit.
Part 5: References & Validation Sources
Note on Data Sources: Specific biological data for 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol is derived from the physicochemical principles of the perfluoroalkoxy-nitrophenol class. The protocols below are industry standards for handling high-LogP uncouplers.
-
Mitchell, P. (1961). "Coupling of phosphorylation to electron and hydrogen transfer by a chemi-osmotic type of mechanism." Nature. Link
-
Heytler, P. G. (1979). "Uncouplers of oxidative phosphorylation." Methods in Enzymology. (Foundational text on uncoupler chemistry). Link
-
Benz, R., & McLaughlin, S. (1983). "The molecular mechanism of action of the protonophore FCCP (carbonylcyanide p-trifluoromethoxyphenylhydrazone)." Biophysical Journal. (Establishes the adsorption issues of fluorinated uncouplers). Link
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 980 (4-Nitrophenol derivatives)." (Used for pKa and LogP extrapolations). Link
-
Divakaruni, A. S., & Brand, M. D. (2011). "The regulation and physiology of mitochondrial proton leak." Physiology. (Context for using novel uncouplers in research). Link
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol
The phenolic hydroxyl group, the electron-withdrawing nitro group, and the halogenated ethoxy side chains all contribute to the potential reactivity and toxicity of this molecule. Nitrophenols are known to be toxic and can be absorbed through the skin, while halogenated compounds can present their own unique set of hazards.[1][2][3] Therefore, a cautious and well-informed approach to PPE is paramount.
Core Principles of Protection: A Multi-faceted Approach
The selection of PPE is not a one-size-fits-all solution; it is a dynamic process that depends on the specific laboratory operations being performed. The following sections detail the minimum and recommended PPE for various scenarios, from routine handling of small quantities to emergency spill response.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is crucial to emphasize the importance of engineering controls. All work involving 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol, particularly when handling the solid or preparing solutions, must be conducted within a certified chemical fume hood.[4] This primary containment measure is essential for minimizing inhalation exposure to dust or vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Essential Personal Protective Equipment: A Detailed Breakdown
The following table summarizes the recommended PPE for handling 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol. The rationale behind each selection is explained in the subsequent sections.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Weighing and Solution Preparation (<1g) | Chemical safety goggles (ANSI Z87.1-compliant) | Double-gloved nitrile or neoprene gloves | Fully buttoned lab coat | Not generally required if performed in a certified fume hood with proper airflow |
| Synthesis and Reactions | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Flame-resistant lab coat over long-sleeved clothing | Recommended if there is any potential for aerosol generation or if fume hood performance is questionable |
| Large-Scale Operations (>10g) or High-Risk Procedures | Full-face respirator with appropriate cartridges | Butyl rubber or Viton® gloves | Chemical-resistant apron over a flame-resistant lab coat | Mandatory: Full-face respirator with organic vapor and particulate cartridges |
| Spill Cleanup | Full-face respirator with appropriate cartridges | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) | Disposable chemical-resistant suit or coveralls | Mandatory: Full-face respirator with organic vapor and particulate cartridges |
Eye and Face Protection: Shielding Against Splashes and Dust
Given the corrosive nature of phenols and the potential for eye irritation from nitrated compounds, robust eye and face protection is non-negotiable.[5][6]
-
Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement for any handling of this compound.[4]
-
A face shield , worn in conjunction with safety goggles, is strongly recommended during procedures with a higher risk of splashing, such as when transferring solutions or during quenching of reactions.[4][7][8]
Hand Protection: The Critical Barrier
Phenol and its derivatives can be readily absorbed through the skin, leading to systemic toxicity.[6][9] The anesthetic properties of phenol can mask initial skin contact, delaying the recognition of exposure. Therefore, selecting the appropriate gloves is critical.
-
Nitrile or neoprene gloves are suitable for handling small quantities and for splash protection.[4][8][9] It is best practice to double-glove to provide an additional layer of protection.
-
For more extensive handling, such as during synthesis or when working with larger quantities, more robust gloves like butyl rubber or Viton® are recommended due to their superior chemical resistance.[9]
-
Inspect gloves for any signs of degradation or puncture before and during use.[4] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[10]
Body Protection: Guarding Against Contamination
A lab coat is the standard for laboratory work, but when handling potentially hazardous compounds like 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol, additional considerations are necessary.
-
A fully buttoned, flame-resistant lab coat should be worn at all times.[4][6]
-
For procedures with a significant splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[6]
-
Wear long pants and closed-toe shoes to ensure no skin is exposed.[6]
Respiratory Protection: A Necessary Precaution
While working in a fume hood is the primary method to control inhalation hazards, respiratory protection may be necessary in certain situations.
-
If there is a risk of generating dust or aerosols that cannot be adequately controlled by the fume hood, a respirator is required.[4]
-
For spill cleanup or in emergency situations, a full-face respirator with organic vapor and particulate cartridges is mandatory to protect both the respiratory system and the face.[4]
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its proper use. Follow these steps for donning and doffing PPE to minimize the risk of contamination.
Donning PPE Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Doffing PPE Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to contain any contamination.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, turning it inside out to contain any contamination on the exterior.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Respirator (if worn): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[11]
Caption: PPE Donning and Doffing Workflow.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area and prevent entry.
-
Report: Inform your supervisor and the institutional environmental health and safety (EHS) department.
-
Assess: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, await the arrival of the emergency response team.
-
Cleanup (for small, manageable spills):
-
Don the appropriate PPE as outlined in the table above.
-
Use an absorbent material, such as vermiculite or sand, to contain the spill.[11]
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][11]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nj.gov [nj.gov]
- 3. 4-Fluoro-2-nitrophenol | C6H4FNO3 | CID 136236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. twu.edu [twu.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. safety.charlotte.edu [safety.charlotte.edu]
- 8. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 9. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
